

# Physical and chemical properties of 3-Ethoxyphenol

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## Compound of Interest

Compound Name: **3-Ethoxyphenol**

Cat. No.: **B1664596**

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## 3-Ethoxyphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Ethoxyphenol** (CAS No. 621-34-1), also known as m-ethoxyphenol or resorcinol monoethyl ether, is an aromatic organic compound with the chemical formula  $C_8H_{10}O_2$ .<sup>[1]</sup> It belongs to the class of phenols and is characterized by an ethoxy group substituted at the meta-position of the benzene ring of phenol. This technical guide provides an in-depth overview of the physical and chemical properties of **3-Ethoxyphenol**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

## Physicochemical Properties

**3-Ethoxyphenol** is a clear to light yellow or brown liquid at room temperature.<sup>[1]</sup> It is stable under normal storage conditions. Key quantitative physical and chemical properties are summarized in the tables below.

**Table 1: General and Physical Properties of 3-Ethoxyphenol**

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	138.16 g/mol	<a href="#">[2]</a>
Appearance	Clear pale yellow to yellow to orange or pink liquid	<a href="#">[3]</a>
Melting Point	28-31 °C	<a href="#">[3]</a>
Boiling Point	247 °C (at 760 mmHg)	<a href="#">[4]</a>
	131 °C (at 10 mmHg)	<a href="#">[4]</a>
Density	1.07 g/cm <sup>3</sup>	<a href="#">[4]</a>
Refractive Index (n <sub>20/D</sub> )	1.5390-1.5430	<a href="#">[3]</a>
Water Solubility	Insoluble	<a href="#">[1]</a>
pKa	9.655 (at 25 °C)	<a href="#">[1]</a>

**Table 2: Chromatographic and Spectroscopic Data Summary**

Data Type	Value/Description	Reference
Kovats Retention Index (Standard non-polar column)	1264	<a href="#">[2]</a>
Kovats Retention Index (Standard polar column)	2427	<a href="#">[2]</a>
<sup>1</sup> H NMR	See Section 3.2.1 for detailed analysis.	<a href="#">[2]</a>
<sup>13</sup> C NMR	See Section 3.2.2 for detailed analysis.	<a href="#">[5]</a>
IR Spectroscopy	See Section 3.2.3 for detailed analysis.	<a href="#">[6]</a>
Mass Spectrometry (EI)	Major fragments at m/z 138 (M <sup>+</sup> ), 110, 82.	<a href="#">[2]</a>

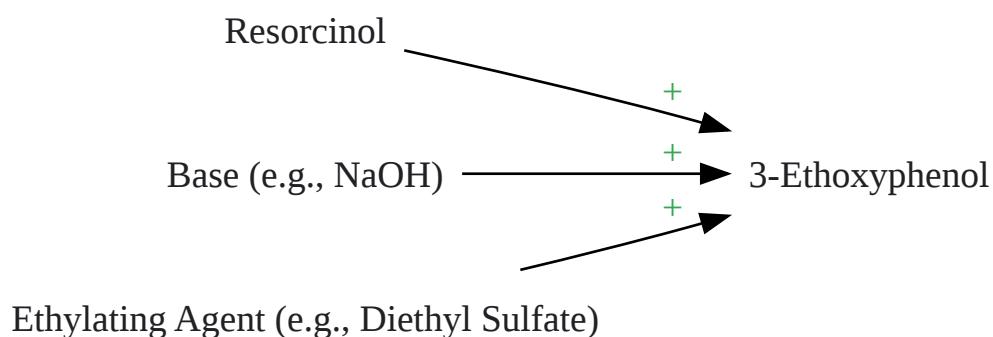
## Synthesis and Purification

The most common and logical method for the synthesis of **3-Ethoxyphenol** is via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, resorcinol is mono-O-alkylated using an ethylating agent.

## Experimental Protocol: Synthesis of 3-Ethoxyphenol

This protocol is adapted from established procedures for the synthesis of similar alkoxy phenols.

Reaction Scheme:



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Figure 1: Synthesis of **3-Ethoxyphenol**.

Materials:

- Resorcinol
- Sodium hydroxide (NaOH)
- Diethyl sulfate ( $(C_2H_5)_2SO_4$ ) or Ethyl iodide ( $C_2H_5I$ )
- Solvent (e.g., Ethanol, Acetone)
- Hydrochloric acid (HCl), dilute
- Diethyl ether
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle

- Separatory funnel
- Rotary evaporator

**Procedure:**

- Preparation of the Alkoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve resorcinol (1 equivalent) in a suitable solvent such as ethanol.
- Slowly add a solution of sodium hydroxide (1 equivalent) in water or the same solvent to the resorcinol solution with stirring. This will form the sodium salt of resorcinol (sodium resorcinolate).
- Alkylation: Gently heat the mixture to reflux.
- Add the ethylating agent (e.g., diethyl sulfate, 1 equivalent) dropwise from the dropping funnel to the refluxing solution over a period of 1-2 hours.
- After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion.
- Work-up: Cool the reaction mixture to room temperature.
- Neutralize the excess base by slowly adding dilute hydrochloric acid until the solution is slightly acidic (check with pH paper).
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with water, followed by a saturated brine solution.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

- Purification: The crude product can be purified by vacuum distillation to yield pure **3-Ethoxyphenol**.

## Experimental Workflow: Purification

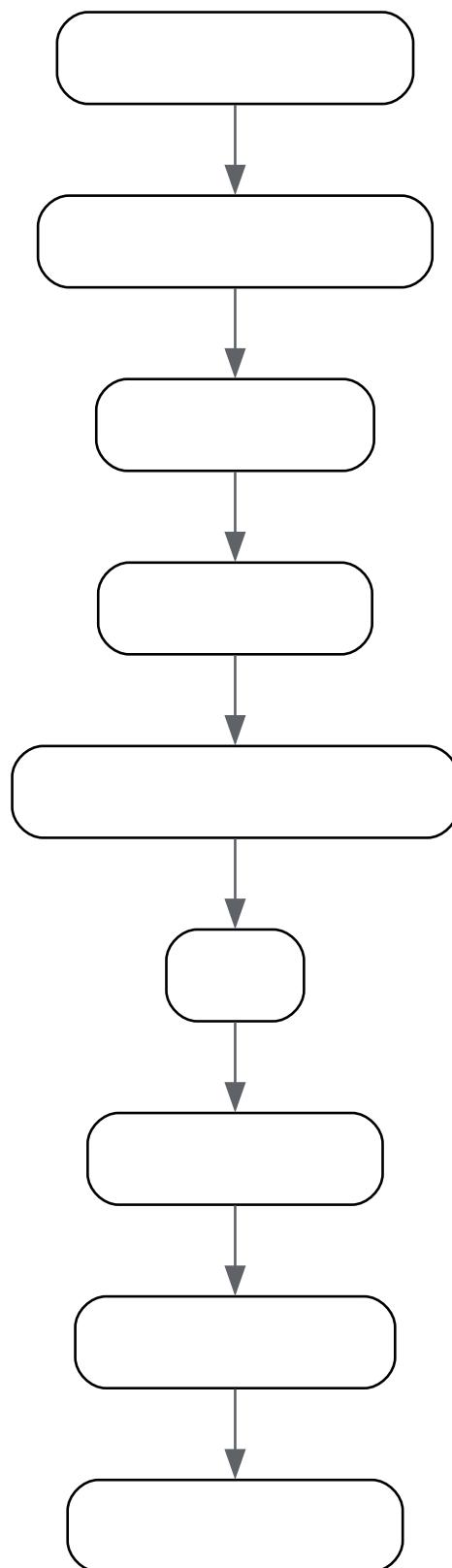
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Figure 2: Purification workflow for **3-Ethoxyphenol**.

# Spectroscopic Analysis

## Analytical Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, often as a neat liquid film between NaCl plates or using an ATR accessory.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectra are typically obtained at 70 eV.

## Spectral Data Interpretation

The  $^1\text{H}$  NMR spectrum of **3-Ethoxyphenol** is expected to show the following characteristic signals:

- Aromatic Protons (Ar-H): A complex multiplet in the range of  $\delta$  6.3-7.2 ppm, integrating to 4 protons. The meta-substitution pattern leads to complex splitting.
- Phenolic Proton (-OH): A broad singlet, typically in the range of  $\delta$  5.0-6.0 ppm, which is exchangeable with  $\text{D}_2\text{O}$ . Its chemical shift is concentration-dependent.
- Ethoxy Methylene Protons (-OCH<sub>2</sub>CH<sub>3</sub>): A quartet around  $\delta$  4.0 ppm, integrating to 2 protons, due to coupling with the adjacent methyl protons.
- Ethoxy Methyl Protons (-OCH<sub>2</sub>CH<sub>3</sub>): A triplet around  $\delta$  1.4 ppm, integrating to 3 protons, due to coupling with the adjacent methylene protons.

The proton-decoupled  $^{13}\text{C}$  NMR spectrum of **3-Ethoxyphenol** will exhibit distinct signals for the eight carbon atoms:

- C-O (Aromatic): Two signals in the downfield region, typically around  $\delta$  155-160 ppm, corresponding to the carbon atoms directly attached to the oxygen atoms (C1 and C3).
- Aromatic CH: Four signals in the aromatic region ( $\delta$  100-130 ppm).

- Ethoxy Methylene Carbon (-OCH<sub>2</sub>CH<sub>3</sub>): A signal around  $\delta$  63 ppm.
- Ethoxy Methyl Carbon (-OCH<sub>2</sub>CH<sub>3</sub>): A signal in the upfield region, around  $\delta$  15 ppm.

The IR spectrum of **3-Ethoxyphenol** displays characteristic absorption bands corresponding to its functional groups:

- O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm<sup>-1</sup>, indicative of hydrogen bonding.
- C-H Stretch (Aromatic): Sharp peaks just above 3000 cm<sup>-1</sup>.
- C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm<sup>-1</sup>.
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm<sup>-1</sup> region.
- C-O Stretch (Aryl Ether): A strong, sharp peak around 1200-1250 cm<sup>-1</sup>.
- C-O Stretch (Phenol): A strong peak around 1000-1100 cm<sup>-1</sup>.

The electron ionization mass spectrum of **3-Ethoxyphenol** will show a molecular ion peak and characteristic fragmentation patterns:

- Molecular Ion (M<sup>+</sup>): A peak at m/z = 138, corresponding to the molecular weight of the compound.
- Major Fragments:
  - m/z = 110: Loss of an ethyl radical ( $\bullet$ C<sub>2</sub>H<sub>5</sub>) from the molecular ion.
  - m/z = 82: Further fragmentation of the m/z 110 ion.

## Potential Biological Activities and Experimental Protocols

While specific studies on the biological activities of **3-Ethoxyphenol** are limited, its structural similarity to other phenolic compounds suggests potential antioxidant, antimicrobial, and anti-

inflammatory properties. The following are detailed protocols for evaluating these potential activities.

## Antioxidant Activity

The antioxidant activity of **3-Ethoxyphenol** can be assessed by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose.

**Principle:** DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

**Materials:**

- **3-Ethoxyphenol**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Ascorbic acid or Trolox (as a positive control)
- 96-well microplate
- Microplate reader

**Procedure:**

- Preparation of Solutions:
  - Prepare a stock solution of **3-Ethoxyphenol** in methanol at a known concentration (e.g., 1 mg/mL).
  - Prepare a series of dilutions of the stock solution to obtain different test concentrations.

- Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
- Prepare a stock solution and serial dilutions of the positive control (ascorbic acid or Trolox).
- Assay:
  - In a 96-well microplate, add 100 µL of the DPPH solution to each well.
  - Add 100 µL of the different concentrations of **3-Ethoxyphenol**, the positive control, or methanol (as a blank) to the wells.
- Incubation and Measurement:
  - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
  - The percentage of radical scavenging activity is calculated using the following formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the blank and  $A_{\text{sample}}$  is the absorbance of the test compound.
  - The  $IC_{50}$  value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

## Antimicrobial Activity

The antimicrobial activity of **3-Ethoxyphenol** can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms.

**Principle:** This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

**Materials:**

- **3-Ethoxyphenol**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well microplates
- Standard antibiotic/antifungal (e.g., ampicillin, fluconazole) as a positive control
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Inoculum: Grow the microbial strains overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- Preparation of Test Compound: Prepare a stock solution of **3-Ethoxyphenol** in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to create a series of two-fold dilutions.
- Assay:
  - Add 100  $\mu$ L of the broth containing the serially diluted **3-Ethoxyphenol** to the wells of a 96-well plate.
  - Add 100  $\mu$ L of the microbial inoculum to each well.
  - Include a positive control (inoculum with broth and no compound) and a negative control (broth only).
- Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of **3-Ethoxyphenol** at which no visible growth of the microorganism is observed. This can be assessed visually or by

measuring the optical density at 600 nm.

## Potential Anti-Inflammatory Activity and Signaling Pathways

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. A plausible pathway that could be affected by **3-Ethoxyphenol**, based on data from related compounds, is the NF-κB signaling pathway, which is a key regulator of inflammation.

Figure 3: Potential modulation of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where **3-Ethoxyphenol** could inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

## Conclusion

**3-Ethoxyphenol** is a versatile aromatic compound with well-defined physicochemical properties. While its primary applications have been in the synthesis of pharmaceuticals and as a fragrance ingredient, its chemical structure suggests potential for broader biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of **3-Ethoxyphenol**, paving the way for further research and development in various scientific and therapeutic areas.

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